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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573572

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C16 PEG2000 Ceramide
for the targeted delivery of therapeutic payloads using Lipid Nanoparticles (LNPs). This
document outlines the formulation, characterization, and application of these LNPs, complete
with detailed protocols and quantitative data to support your research and development efforts.

Introduction to C16 PEG2000 Ceramide in LNP
Delivery

C16 PEG2000 Ceramide is a polyethylene glycol (PEG) conjugated lipid that plays a crucial
role in the formulation of stable and effective LNPs for therapeutic delivery. The C16 saturated
acyl chain of the ceramide provides a stable anchor within the lipid bilayer of the nanoparticle.
The PEG2000 chain extends from the LNP surface, creating a hydrophilic shield that offers
several advantages:

e Prolonged Circulation: The PEG layer reduces opsonization (the process of marking particles
for phagocytosis), thereby decreasing clearance by the mononuclear phagocyte system and
extending the circulation half-life of the LNPs.

o Improved Stability: PEGylation prevents the aggregation of LNPs, ensuring a consistent size
distribution and stability during storage and in biological fluids.
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» Platform for Targeted Delivery: The distal end of the PEG chain can be functionalized with

targeting ligands such as antibodies, peptides, or small molecules. This allows for the

specific recognition of and binding to receptors expressed on target cells, thereby enhancing

delivery efficiency and reducing off-target effects.[1][2]

While offering significant advantages, the use of PEGylated lipids can also present challenges,

such as the "PEG dilemma," where the hydrophilic PEG shield can hinder endosomal escape
and cellular uptake.[3] Therefore, the molar ratio of C16 PEG2000 Ceramide in the LNP
formulation is a critical parameter that requires careful optimization.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing C16 PEG2000

Ceramide in LNP formulations.

Table 1. LNP Formulation Composition

lonizable
Lipid

Helper Lipid Cholesterol

C16
PEG2000
Ceramide

Molar Ratio

Reference

244-cis

DOPE

Cholesterol

Cl6
PEG2000

Ceramide

26.5:20:52:1.

5

[4]

SM-102

DSPC

Cholesterol

C16
PEG2000
Ceramide
(substituted
for DMG-
PEG2000)

50:10:38.5:1.

5

[4]

Table 2: Physicochemical Characterization of LNPs
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. Encapsulati
Polydispers Zeta
LNP . . . on
. Size (nm) ity Index Potential . Reference
Formulation Efficiency
(PDI) (mV)
(%)
244-cis LNP
with 1.5%
C16 81.0 0.09 3.7 87.2 [5]
PEG2000
Ceramide
SM-102 LNP
with C16
~70-100 <0.1 Near-neutral >80% [6]
PEG2000
Ceramide

Table 3: In Vivo Performance and Immunogenicity
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LNP
. Parameter Value Unit Condition Reference
Formulation
) 7 days after
244-cis LNP- ) )
) Anti-PEG IgM  2279.7 u/ml single [4]
ceramide L
Injection
Free-C16 7 days after
PEG Anti-PEG IgM  528.3 u/ml single [4]
ceramide injection
SM-102 LNP
) 7 days after
with C16 ) ]
Anti-PEG IgM  1817.7 U/ml single [4]
PEG S
_ injection
ceramide
SM-102 LNP
_ After second
with C16 Complement o )
348.7 u/ml administratio [4]
PEG Cba
n
ceramide
) Blood
LNP with )
clearance 2.18 hours In mice [7]
PEG-C16
(t1/2)
LNP with Liver % of injected )
) ~35 In mice [7]
PEG-C16 accumulation dose

Experimental Protocols
LNP Formulation using Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic
mixing device.

Materials:
 lonizable lipid (e.g., 244-cis or SM-102) dissolved in ethanol

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol
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Cholesterol dissolved in ethanol

C16 PEG2000 Ceramide dissolved in ethanol
MRNA in 10 mM citrate buffer (pH 4.0)
Microfluidic mixing system (e.g., PNI Ignite)
Dialysis cassettes (10,000 MWCO)

Sterile 1x PBS (pH 7.4)

Procedure:

Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and
C16 PEG2000 Ceramide at the desired molar ratio (e.g., 50:10:38.5:1.5).[4][8]

Prepare the aqueous phase by diluting the mRNA to the desired concentration in 10 mM
citrate buffer (pH 4.0).[6]

Set up the microfluidic mixing system according to the manufacturer's instructions. A
common total flow rate is 12 mL/min with a volume ratio of the agueous to organic phase of
3:1.[8][9]

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another
syringe.

Initiate the microfluidic mixing process. The rapid mixing of the two solutions will induce the
self-assembly of the lipids into LNPs, encapsulating the mRNA.[10]

Collect the resulting LNP solution.

To remove the ethanol and buffer exchange the LNP solution, dialyze it against sterile 1x
PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[11][12]

After dialysis, collect the purified LNP solution and sterile-filter it through a 0.22 um syringe
filter.[6]
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» Store the final LNP formulation at 4°C for short-term use or at -20°C or -80°C for long-term
storage.

LNP Characterization

3.2.1. Size and Polydispersity Index (PDI) Measurement
e Dilute the LNP sample in 0.1x PBS.

o Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).
[13]

3.2.2. Zeta Potential Measurement
e Dilute the LNP sample in 0.1x PBS.
o Measure the surface charge (zeta potential) using Laser Doppler Electrophoresis.[13][14]

3.2.3. MmRNA Encapsulation Efficiency

Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).
o Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

e Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated
MRNA.

» Measure the total fluorescence after lysis.

» Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
(%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100.[13]

In Vitro Cellular Uptake Assay

This protocol describes how to visualize the cellular uptake of LNPs using a fluorescent label.

Materials:
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o Fluorescently labeled LNPs (e.g., incorporating a fluorescent lipid like BODIPY-cholesterol).
[11][15]

o Target cells (e.g., HepG2) cultured on glass coverslips or in a 96-well plate.
e Cell culture medium (serum-free for the incubation period).

e 4% Paraformaldehyde (PFA) for cell fixation.

o DAPI for nuclear staining.

e Mounting medium.

» Confocal microscope or fluorescence plate reader.

Procedure:

o Seed the target cells on glass coverslips or in a clear-bottom 96-well plate and allow them to
adhere and grow to about 80% confluency.

o Replace the cell culture medium with serum-free medium.

» Add the fluorescently labeled LNPs to the cells at a predetermined concentration (e.g., 200
pg/ml).[16]

 Incubate the cells with the LNPs for a specific time period (e.g., 1-4 hours) at 37°C.
o After incubation, wash the cells three times with PBS to remove any unbound LNPs.
e Fix the cells with 4% PFA for 15 minutes at room temperature.

e Wash the cells again with PBS.

o (Optional for microscopy) Counterstain the cell nuclei with DAPI.

e Mount the coverslips onto microscope slides using a mounting medium.

» Visualize the cellular uptake of the fluorescent LNPs using a confocal microscope or quantify
the total fluorescence using a plate reader.[11]
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In Vivo Biodistribution Study

This protocol provides a general workflow for assessing the biodistribution of LNPs in an animal
model.

Materials:

Fluorescently labeled LNPs (e.g., with a near-infrared dye like DiR).[12]

Animal model (e.g., mice).

In vivo imaging system (IVIS) or similar.

Anesthesia.

Procedure:

Administer the fluorescently labeled LNPs to the animals via the desired route (e.g.,
intravenous injection).[6]

e At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals.
e Acquire whole-body fluorescence images using an in vivo imaging system.[12][17]

 After the final imaging time point, euthanize the animals and harvest major organs (e.g., liver,
spleen, lungs, kidneys, heart, brain).

» Image the explanted organs to determine the relative fluorescence intensity in each tissue.
[17]

e Quantify the fluorescence signal in each organ to determine the biodistribution profile of the
LNPs.

Visualizations
Signaling Pathway: LNP Uptake and Endosomal Escape

The following diagram illustrates the general pathway of LNP cellular uptake and the crucial
step of endosomal escape, which is necessary for the delivery of the therapeutic payload into
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the cytoplasm. Ceramide-containing LNPs may influence membrane fusion and autophagy,
potentially impacting this process.

Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape of a targeted LNP.

Experimental Workflow: Targeted LNP Development

This diagram outlines a logical workflow for the development and evaluation of targeted LNPs
using functionalized C16 PEG2000 Ceramide.
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Caption: Workflow for targeted LNP development and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Targeted LNP
Delivery Using C16 PEG2000 Ceramide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573572#using-c16-peg2000-ceramide-for-
targeted-Inp-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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